2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly used to protect amines during synthesis. The compound can be synthesized by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Strong nucleophiles, acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and inhibition.
Medicine: Potential use in drug design and development due to its structural complexity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the Boc protecting group.
2-((Benzyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a benzyl group instead of Boc.
2-((Methyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a methyl group instead of Boc.
Uniqueness: The presence of the Boc group makes this compound more stable and easier to handle in various chemical reactions compared to its counterparts.
This detailed overview provides a comprehensive understanding of 2-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)7-8-4-5-9(13)6-8/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMQXSFGQBMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC1C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172927-01-4 | |
Record name | 2-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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